molecular formula C18H15ClN2O4S B13934496 9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- CAS No. 58065-30-8

9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-

Cat. No.: B13934496
CAS No.: 58065-30-8
M. Wt: 390.8 g/mol
InChI Key: HGLZGRVZYRLIKE-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- is a complex organic compound with the molecular formula C18H15ClN2O4S. It is known for its unique structure, which includes an anthracenedione core substituted with amino, chloro, and thioester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- typically involves multiple steps. One common method includes the reaction of 9,10-anthracenedione with appropriate reagents to introduce the amino, chloro, and thioester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the anthracenedione core .

Scientific Research Applications

9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- has several scientific research applications:

Mechanism of Action

The mechanism by which 9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to altered cellular functions. The exact pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

58065-30-8

Molecular Formula

C18H15ClN2O4S

Molecular Weight

390.8 g/mol

IUPAC Name

2-(1,4-diamino-3-chloro-9,10-dioxoanthracen-2-yl)sulfanylethyl acetate

InChI

InChI=1S/C18H15ClN2O4S/c1-8(22)25-6-7-26-18-13(19)14(20)11-12(15(18)21)17(24)10-5-3-2-4-9(10)16(11)23/h2-5H,6-7,20-21H2,1H3

InChI Key

HGLZGRVZYRLIKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=C(C2=C(C(=C1Cl)N)C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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